Methyl |A-D-glucopyranoside-13C

Description

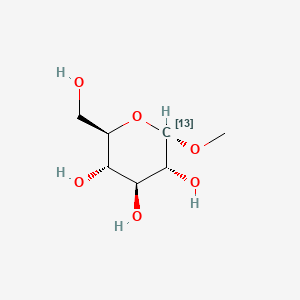

Methyl α-D-glucopyranoside-13C (CAS: 3149-68-6) is a stable isotope-labeled derivative of methyl α-D-glucopyranoside, where a carbon-13 (^13C) atom replaces a natural carbon-12 (^12C) atom in the glucose moiety. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies due to its isotopic purity and structural stability. Its synthesis typically involves selective isotopic labeling during glycosylation or post-synthetic modifications, ensuring minimal steric or electronic interference with the native structure .

Key structural features include:

- A methyl group at the anomeric position (α-configuration).

- A pyranose ring with ^13C labeling, often at specific positions (e.g., C-6 or C-1) to track biochemical pathways .

Applications span glycosylation reaction studies, enzymatic activity assays, and diagnostics (e.g., mucopolysaccharidosis research) .

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i7+1 |

InChI Key |

HOVAGTYPODGVJG-HAOKITBKSA-N |

Isomeric SMILES |

CO[13C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Methanolysis of ¹³C-Labeled α-D-Glucan

Reaction Mechanism and Conditions

The methanolysis of ¹³C-labeled α-D-glucan (e.g., starch or cellulose) in the presence of trifluoroacetic acid (TFA) represents a foundational method. Labeled glucan, derived from photoautotrophic organisms, reacts with 5–25% methanolic TFA containing 2–4% water at 85–100°C for 4–24 hours. This method exploits the thermodynamic preference for α-anomer formation under acidic conditions, achieving yields exceeding 70%.

Key Advantages:

Palladium-Catalyzed C(sp³)–H Functionalization

Synthetic Route and Selectivity

Recent advances utilize palladium-catalyzed C(sp³)–H functionalization to introduce ¹³C labels at specific positions. For instance, methyl γ²-¹³C-isoleucine and γ¹,γ²-¹³C-valine derivatives are synthesized via iterative C–H activation, achieving >70% isotopic incorporation. This method is adaptable to methyl glucoside by targeting C-6 or methoxy groups.

Reaction Optimization:

Enzymatic and Cell-Free Synthesis

Protecting Group Strategies for Regioselective Labeling

Analytical Validation and Characterization

NMR Spectroscopy

¹³C NMR chemical shift tensors provide definitive evidence of labeling. For methyl α-D-glucopyranoside-¹³C, key shifts include:

Chemical Reactions Analysis

Types of Reactions

Methyl α-D-glucopyranoside-13C undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy sugars.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of glucuronic acid or gluconic acid.

Reduction: Formation of deoxyglucose derivatives.

Substitution: Formation of halogenated or alkylated glucose derivatives.

Scientific Research Applications

Biochemical Research

Methyl α-D-glucopyranoside-13C is extensively used in biochemical research, particularly in studies involving glycoproteins and glycoconjugates. It serves as an inhibitor of lectin-conjugate binding, which is crucial for protein purification processes. In affinity chromatography, it aids in eluting glycoproteins from agarose lectin columns, facilitating the study of protein interactions and functions .

Case Study: Protein Purification

In a study focusing on the purification of glycoproteins, varying concentrations of methyl α-D-glucopyranoside were employed to assess their effect on elution efficiency. Results indicated that higher concentrations significantly improved the yield of target proteins, demonstrating its effectiveness as a purification agent .

Cell Culture Studies

This compound is also pivotal in cell culture studies, particularly for investigating glucose transport mechanisms. Methyl α-D-glucopyranoside-13C is often used as a tracer in studies examining glucose uptake in various cell types, including renal epithelial cells.

Data Table: Glucose Transport Studies

Chemical Synthesis

Methyl α-D-glucopyranoside-13C is utilized in synthetic organic chemistry for the preparation of labeled compounds. Its stable isotopes enable researchers to trace metabolic pathways and understand chemical reactions involving carbohydrates.

Case Study: Synthesis of Labeled Compounds

A notable application involved synthesizing uniformly labeled [14C]-methyl α-D-glucopyranoside for metabolic studies. This labeled compound facilitated research into photosynthesis and carbohydrate metabolism in plants, providing insights into plant physiology under varying environmental conditions .

Analytical Chemistry

In analytical chemistry, methyl α-D-glucopyranoside-13C serves as a standard for calibrating instruments used to measure carbohydrate concentrations. Its predictable behavior in various assays allows for accurate quantification of sugars in complex mixtures.

Data Table: Analytical Applications

Environmental Studies

Research has also explored the environmental impact and degradation pathways of methyl α-D-glucopyranoside-13C. Its behavior in aquatic environments can provide insights into the fate of similar compounds and their ecological implications.

Case Study: Environmental Impact Assessment

A study assessed the absorption and distribution of methyl α-D-glucopyranoside in aquatic organisms. The findings indicated minimal bioaccumulation potential, suggesting that it poses low risk to aquatic ecosystems when used appropriately .

Mechanism of Action

The mechanism of action of methyl α-D-glucopyranoside-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope labeling allows researchers to track the compound’s metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other carbohydrate metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl α-D-glucopyranoside-13C with structurally or functionally related compounds, supported by synthesis protocols, spectral data, and applications:

Table 1: Key Comparative Data

Structural and Functional Comparisons

- Isotopic Labeling Specificity: Methyl α-D-glucopyranoside-13C is often labeled at C-6 or C-1 for tracking glycosidic bond cleavage or anomeric reactivity . In contrast, uniformly labeled 3-O-Methyl-D-[UL-13C6]glucose provides broader metabolic insights due to full-ring isotopic incorporation . Sucrose-(glucose-1-13C) focuses on disaccharide-specific tracer studies, with labeling restricted to the glucose moiety .

- Functional Group Complexity: Sulfated compounds like 15 (from ) introduce charged sulfate groups, enhancing water solubility and mimicking biologically relevant glycosaminoglycans . Methyl α-D-glucopyranoside-13C lacks such modifications, making it more suitable for fundamental glycosylation studies. The β-anomer (Methyl β-D-glucopyranoside) exhibits distinct reactivity in glycosylation reactions due to stereoelectronic effects, whereas the α-anomer is less prone to hydrolysis .

- Synthetic Efficiency: Methyl α-D-glucopyranoside-13C achieves high yields (91%) via iodination or nucleophilic substitution , whereas sulfated analogs (e.g., 15) require multi-step protection/deprotection sequences, reducing yields to 73% .

Analytical and Spectral Comparisons

- NMR Data: Methyl α-D-glucopyranoside-13C shows distinct ^13C-NMR shifts at the labeled position (e.g., C-6: δ ~60–65 ppm) compared to unlabeled counterparts (δ ~62 ppm for C-6 in natural abundance) . Sulfated compounds (e.g., 15) exhibit downfield shifts for sulfate-bearing carbons (C-6: δ ~70 ppm) and characteristic splitting in ^1H-NMR due to anomeric protons .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms isotopic purity in Methyl α-D-glucopyranoside-13C (e.g., m/z 196.1 for [M+H]^+ with ^13C incorporation) . Compounds like 15 display fragmentation patterns indicative of sulfate loss (Δm/z = 80) in HRMS .

Biological Activity

Methyl α-D-glucopyranoside-13C is a stable isotope-labeled derivative of methyl α-D-glucopyranoside, a compound known for its biological activities, particularly in antimicrobial and cytoprotective functions. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential applications.

Overview of Methyl α-D-Glucopyranoside-13C

Methyl α-D-glucopyranoside is a glycoside derived from glucose. The incorporation of the carbon-13 isotope allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Antimicrobial Activity

Research has demonstrated that methyl α-D-glucopyranoside derivatives exhibit significant antimicrobial properties against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different methyl α-D-glucopyranoside ethers against Gram-negative bacteria:

| Compound | CMC (mmol/L) | MIC (mmol/L) |

|---|---|---|

| C5EthMeGlu | 35 | >4 |

| C6EthMeGlu | 13.4 | >4 |

| C8EthMeGlu | 0.434 | 2 – 4 |

| C10EthMeGlu | 0.277 | 0.5 – 2 |

| C12EthMeGlu | 0.012 | 0.03 – 0.12 |

The data indicates that increasing the alkyl chain length enhances both the surfactant properties and antimicrobial activity, with the optimal length being twelve carbons for effective bacterial growth inhibition .

Cytoprotective Effects

Methyl α-D-glucopyranoside-13C has also been studied for its protective effects on liver cells. A notable study demonstrated that derivatives like Methyl 6-O-cinnamoyl-α-D-glucopyranoside (MCGP) can ameliorate acute liver injury by inhibiting oxidative stress through activation of the Nrf2 signaling pathway. The compound showed promising results in protecting against acetaminophen-induced liver damage by reducing oxidative stress markers and promoting hepatocyte survival .

Key Findings from Case Studies

- Oxidative Stress Reduction : MCGP significantly reduced reactive oxygen species (ROS) generation in liver cells treated with hepatotoxins, indicating a protective mechanism against oxidative damage.

- Cell Viability : In vitro studies revealed that MCGP enhanced cell viability in hepatocytes exposed to toxic agents, suggesting its potential as a therapeutic agent in liver injuries .

- Gene Expression Modulation : RNA sequencing analysis indicated that MCGP treatment led to differential expression of genes involved in metabolic pathways and cellular stress responses, further supporting its role in cytoprotection .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of methyl α-D-glucopyranoside derivatives against bacterial proteins, such as Bacillus subtilis Obg protein. These studies revealed strong interactions with key active site residues, suggesting potential use as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.